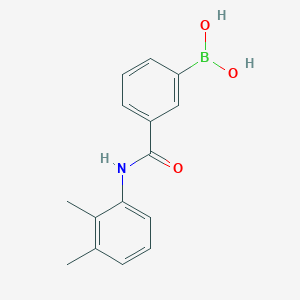

3-Borono-N-(2,3-dimethylphenyl)benzamide

Description

Structural Characterization of 3-Borono-N-(2,3-dimethylphenyl)benzamide

Molecular Architecture and Bonding Patterns

The molecular architecture of this compound is characterized by a boronic acid moiety attached to the meta position of a benzoyl ring, which is further connected through an amide linkage to a 2,3-dimethylphenyl group. The compound exhibits a trigonal planar geometry around the boron atom, which is consistent with the sp² hybridization state typical of boronic acid derivatives. The boron-oxygen bond distances in such compounds typically range from 1.35 to 1.38 Å, representing relatively short and strong bonds that contribute to the overall stability of the molecular framework.

The benzoyl ring system maintains a relatively coplanar relationship with the boronic acid group, with typical twist angles around the carbon-boron bond ranging from 6.6° to 21.4°, as observed in similar phenylboronic acid structures. This coplanarity facilitates electronic conjugation between the aromatic system and the boronic acid functionality, enhancing the compound's reactivity and spectroscopic properties. The amide linkage introduces additional conformational considerations, with the nitrogen-hydrogen and carbon-oxygen bonds in the amide group typically adopting an anti conformation relative to each other.

The 2,3-dimethylphenyl substituent introduces steric considerations that influence the overall molecular conformation. The presence of methyl groups at the ortho and meta positions relative to the amide nitrogen creates a specific steric environment that affects the rotational freedom around the carbon-nitrogen bond. This substitution pattern contrasts with other halogenated derivatives, where the electronic effects of substituents play more prominent roles in determining conformational preferences.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₆BNO₃ | |

| Molecular Weight | 269.1 g/mol | |

| CAS Registry Number | 957060-99-0 | |

| PubChem CID | 44118806 | |

| Purity (typical) | 96% |

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound builds upon the extensive structural knowledge of related benzamide and boronic acid derivatives. The crystalline arrangement of boronic acid compounds typically involves hydrogen-bonded dimeric units, where pairs of molecules are connected through O-H···O hydrogen bonds between the boronic acid hydroxyl groups. These dimeric ensembles further associate through additional hydrogen bonding interactions to form extended three-dimensional networks that stabilize the crystal structure.

The conformational analysis reveals that the nitrogen-hydrogen bond in the amide group adopts an anti orientation relative to both the ortho and meta methyl substituents in the 2,3-dimethylphenyl ring. This conformation differs significantly from that observed in analogous dichloro derivatives, where syn conformations are preferred due to different electronic effects of the halogen substituents. The dihedral angle between the benzoyl and aniline rings typically ranges from 80° to 85°, indicating a near-perpendicular arrangement that minimizes steric interactions while maintaining optimal electronic communication between the ring systems.

The amide group exhibits a characteristic twist relative to the benzoyl ring plane, with deviations typically ranging from 20° to 25°. This twist is attributed to the balance between conjugative stabilization and steric repulsion effects. The boronic acid functionality maintains its trigonal planar geometry within the crystal lattice, with the boron-oxygen bonds showing slight variations depending on the extent of hydrogen bonding interactions with neighboring molecules.

Positional disorder has been observed in the aniline ring of related dimethylphenylbenzamide structures, with major and minor orientational components exhibiting site occupancy factors of approximately 0.80 and 0.20, respectively. This disorder reflects the conformational flexibility around the carbon-nitrogen bond and the influence of crystal packing forces on the molecular arrangement.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of this compound through distinctive signal patterns that reflect the unique chemical environment of each atomic nucleus. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances for the aromatic protons, with the benzoyl ring protons appearing in the typical aromatic region between 7.0 and 8.5 parts per million. The boronic acid protons on the benzoyl ring show specific chemical shift patterns that distinguish them from unsubstituted aromatic positions.

The 2,3-dimethylphenyl ring system produces a distinctive pattern of aromatic proton signals, with the methyl substituents appearing as singlets in the aliphatic region around 2.0 to 2.5 parts per million. The amide proton typically resonates as a broad singlet around 6.0 to 7.0 parts per million, often showing temperature-dependent behavior due to hydrogen bonding interactions and conformational exchange processes.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule, with the carbonyl carbon of the amide group appearing characteristically downfield around 165 to 175 parts per million. The aromatic carbon atoms of both ring systems produce distinct signals in the 120 to 140 parts per million region, with the boronic acid-substituted carbon showing a characteristic upfield shift due to the electron-donating nature of the boron substituent.

Boron-11 nuclear magnetic resonance provides direct information about the boronic acid functionality, typically showing a broad signal around 30 to 35 parts per million for trigonal boronic acids. The chemical shift and linewidth of this signal are sensitive to the degree of hydration and hydrogen bonding interactions in solution, providing insights into the molecular environment and association behavior.

Infrared Vibrational Profile Analysis

Infrared spectroscopy reveals the characteristic vibrational modes of this compound, providing complementary structural information to nuclear magnetic resonance data. The spectrum exhibits distinctive absorption bands that correspond to specific functional groups and bonding interactions within the molecule. The amide carbonyl stretch typically appears as a strong absorption around 1650 to 1680 wavenumbers, with the exact frequency depending on the conformational state and hydrogen bonding environment of the amide group.

The boronic acid functionality contributes characteristic absorption bands in multiple regions of the infrared spectrum. The boron-oxygen stretching vibrations appear in the 1300 to 1400 wavenumber region, while the hydroxyl stretching modes of the boronic acid groups produce broad absorptions between 3200 and 3600 wavenumbers. These hydroxyl bands often show complex structures due to hydrogen bonding interactions and the presence of multiple conformers in solution or solid state.

The aromatic carbon-hydrogen stretching vibrations appear in the 3000 to 3100 wavenumber region, while the aliphatic carbon-hydrogen stretches of the methyl groups contribute absorptions around 2800 to 3000 wavenumbers. The aromatic carbon-carbon stretching modes produce characteristic patterns between 1450 and 1600 wavenumbers, with specific frequencies reflecting the substitution patterns on both ring systems.

The amide nitrogen-hydrogen stretching mode typically appears around 3300 to 3500 wavenumbers, often overlapping with the boronic acid hydroxyl absorptions. Careful analysis of this region, combined with deuterium exchange experiments, allows for the differentiation of these overlapping vibrational modes and provides insights into the hydrogen bonding behavior of the compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 269, corresponding to the intact molecular formula C₁₅H₁₆BNO₃. The isotope pattern of this peak reflects the natural abundance of boron-10 and boron-11 isotopes, with the boron-11 isotope being more abundant and contributing to the base peak of the isotope cluster.

Fragmentation under electron ionization conditions typically produces characteristic product ions that reflect the structural features of the molecule. Loss of hydroxyl groups from the boronic acid functionality often occurs, leading to fragment ions at mass-to-charge ratios corresponding to the loss of 17 and 34 mass units. The amide bond represents another labile site, with cleavage producing fragment ions corresponding to the benzoyl cation and the dimethylphenyl amine components.

The 2,3-dimethylphenyl portion of the molecule contributes characteristic fragment ions at mass-to-charge ratio 121, corresponding to the protonated dimethylaniline fragment. Loss of methyl radicals from this fragment produces secondary ions at mass-to-charge ratio 106, which serves as a diagnostic feature for the substitution pattern on the aniline ring.

Chemical ionization mass spectrometry provides gentler ionization conditions that often preserve the molecular ion and produce fewer fragmentation products. This technique is particularly useful for confirming the molecular weight and obtaining structural information about labile functional groups such as the boronic acid moiety. The protonated molecular ion at mass-to-charge ratio 270 typically serves as the base peak under these conditions.

| Mass Spectrometric Parameter | Value | Interpretation |

|---|---|---|

| Molecular Ion Peak | m/z 269 | [M]⁺- |

| Protonated Molecular Ion | m/z 270 | [M+H]⁺ |

| Dimethylaniline Fragment | m/z 121 | Base fragment from aniline portion |

| Benzoyl Fragment | m/z 105 | Acylium ion from benzoyl group |

| Hydroxyl Loss | m/z 252, 235 | Loss of OH and 2×OH groups |

Propriétés

IUPAC Name |

[3-[(2,3-dimethylphenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BNO3/c1-10-5-3-8-14(11(10)2)17-15(18)12-6-4-7-13(9-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBXXJGRRIXVDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657000 | |

| Record name | {3-[(2,3-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957060-99-0 | |

| Record name | {3-[(2,3-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Bromination of N-(2,3-dimethylphenyl)benzamide

A critical intermediate for preparing 3-Borono-N-(2,3-dimethylphenyl)benzamide is the brominated derivative at the 3-position of the benzamide ring, specifically 3-bromo-N-(2,3-dimethylphenyl)benzamide.

- Electrochemical Bromination Method :

A patented method describes the bromination of 2-amino-N,3-dimethylbenzamide in an electrochemical cell using hydrobromic acid as the bromine source. This method avoids the use of elemental bromine, reducing equipment corrosion and environmental hazards.- Reaction conditions:

- Electrolytic cell with platinum electrodes

- Electrolyte: dilute sulfuric acid and hydrobromic acid (35-45% concentration)

- Solvent: tetrahydrofuran (THF) and dilute sulfuric acid mixture

- pH controlled to 8-9 by addition of anhydrous sodium carbonate post-reaction

- Reaction time: typically under 4 hours at room temperature

- Yield: up to 97.12%

- Purity: greater than 95%

- Advantages: mild conditions, low energy consumption, suitable for industrial scale production

- Neutralization and isolation by filtration and washing with water to obtain the brominated product

This method significantly improves over traditional bromination with N-bromosuccinimide, which is costly and less environmentally friendly.

- Reaction conditions:

| Parameter | Details |

|---|---|

| Brominating agent | Electrolytic hydrobromic acid (HBr) |

| Electrodes | Platinum sheets (anode and cathode) |

| Solvents | Tetrahydrofuran (THF), dilute sulfuric acid |

| Reaction pH | Neutralized to 8-9 post-reaction |

| Reaction time | < 4 hours |

| Temperature | Room temperature |

| Yield | 97.12% |

| Purity | >95% |

| Environmental impact | Low (no elemental bromine used) |

Conversion of 3-Bromo-N-(2,3-dimethylphenyl)benzamide to this compound

Following bromination, the introduction of the boronic acid group at the 3-position is typically achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling reaction:

- Suzuki Coupling Reaction :

- Reactants: 3-bromo-N-(2,3-dimethylphenyl)benzamide and bis(pinacolato)diboron or other boron sources

- Catalyst: Pd(0) complexes such as Pd(PPh3)4

- Base: potassium carbonate or similar

- Solvent: mixture of water and organic solvents like dioxane or ethanol

- Temperature: 80-100°C

- Reaction time: several hours (typically 4-12 h)

- Product isolation by filtration and purification by recrystallization or chromatography

This method is well-established for introducing boronic acid groups on aromatic rings and is highly efficient for preparing boronic acid derivatives.

Alternative Preparation Methods

Direct Borylation Using Boron Trifluoride Catalysis

Another synthetic approach involves the use of boron trifluoride etherate (BF3·Et2O) as a catalyst to facilitate the formation of functionalized benzamide derivatives, including boronic acid-substituted benzamides:

- Reaction of 2-aminobenzamides with boron trifluoride under controlled conditions can yield boron-containing benzamide derivatives.

- Optimization studies have shown that 0.3 equivalents of BF3·Et2O in dichloromethane solvent gives high yields (~90%) for similar functionalized benzamides.

- Reaction conditions are mild, and the catalyst is highly effective compared to other Lewis acids like p-TsOH or AlCl3, which show lower yields or no reaction.

- This method may be adaptable for the synthesis of this compound, although direct literature on this exact compound is limited.

| Catalyst | Solvent | Yield (%) | Notes |

|---|---|---|---|

| BF3·Et2O (0.3 equiv) | Dichloromethane | 92 | Optimal catalyst and solvent |

| p-TsOH | Dichloromethane | <90 | Lower yield |

| FeCl3, AlCl3 | Various | No reaction or low yield | Ineffective catalysts |

Summary Table of Preparation Methods

| Step | Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Electrochemical bromination | HBr (35-45%), Pt electrodes, THF, dilute H2SO4 | 97.12 | >95 | Green, mild, industrially scalable |

| Bromination | N-Bromosuccinimide (NBS) | NBS, organic solvent | Variable | Variable | Expensive reagent, higher cost |

| Borylation | Suzuki coupling | Pd catalyst, bis(pinacolato)diboron, base, solvent | High | High | Standard method for boronic acid installation |

| Direct borylation | BF3·Et2O catalysis | BF3·Et2O, dichloromethane | ~90 | - | Catalyst optimization improves yield |

Research Findings and Industrial Relevance

- The electrochemical bromination method provides a high-yield, environmentally friendly route to the key brominated intermediate, essential for subsequent borylation steps.

- The Suzuki coupling remains the most reliable and widely used method for installing the boronic acid group, offering versatility and high purity products.

- The use of boron trifluoride catalysis shows promise for direct functionalization but requires further optimization for this specific compound.

- Industrial synthesis benefits from the electrochemical approach's mild conditions, short reaction times, and reduced hazardous waste, aligning with green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Borono-N-(2,3-dimethylphenyl)benzamide can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions. These reactions are often facilitated by the presence of the boronic acid group, which can act as a versatile intermediate in organic synthesis.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and coupling reagents (e.g., palladium catalysts, copper catalysts). The reaction conditions may vary depending on the specific reaction, but typically involve the use of solvents, temperature control, and catalysts to achieve the desired products.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as coupled products resulting from cross-coupling reactions. These products can be further modified or used in various applications, depending on their chemical properties and reactivity.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

One of the notable applications of 3-Borono-N-(2,3-dimethylphenyl)benzamide is its potential as an antimicrobial agent. Research indicates that boron-containing compounds can exhibit activity against protozoal infections. For instance, a patent describes the utility of boron-containing small molecules in treating such infections, highlighting their role in pharmaceutical compositions aimed at combating protozoa . The unique structural features of boron compounds enhance their interaction with biological targets, making them valuable in drug development.

Targeted Drug Delivery

The compound's boron atom allows for specific interactions with biological molecules, facilitating targeted drug delivery systems. Boronic acids and their derivatives have been utilized in designing drug delivery vehicles that respond to biological stimuli, enhancing the efficacy of therapeutic agents while minimizing side effects .

Chemical Synthesis

Building Block for Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its boron moiety can participate in various cross-coupling reactions, such as Suzuki-Miyaura coupling, which is pivotal for constructing complex organic molecules . This capability makes it an essential reagent in the synthesis of pharmaceuticals and agrochemicals.

C-H Functionalization

Recent advances have highlighted the role of boronic compounds in C-H functionalization reactions. The compound can act as a directing group in metal-catalyzed transformations, enabling the selective functionalization of aromatic rings . This application is crucial for developing new materials and fine chemicals.

Material Science

Polymer Chemistry

In material science, this compound can be employed in polymer chemistry to create boron-containing polymers. These materials are noted for their unique properties, such as enhanced thermal stability and mechanical strength. The incorporation of boron into polymer matrices can also improve their electrical conductivity and optical properties .

Case Studies

Mécanisme D'action

The mechanism by which 3-Borono-N-(2,3-dimethylphenyl)benzamide exerts its effects depends on its specific application. This interaction can modulate the activity of these targets and lead to the desired biological effects. The molecular pathways involved in these interactions may vary depending on the specific application and the nature of the biological target.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Selected Benzamides

Key Findings :

- Halogen vs. Boron Substituents : The 2-chloro analog (Table 1) exhibits intramolecular halogen bonding (Cl···O), which stabilizes its crystal lattice along the b-axis via N–H···O hydrogen bonds . In contrast, the boronic acid group in the target compound enhances reactivity in cross-coupling reactions but may reduce crystallinity due to the hydrophilic -B(OH)₂ group .

- Substituent Position: The meta-borono substituent in this compound contrasts with the para-amino group in 4-amino-N-(2,6-dimethylphenyl)benzamide. The latter undergoes rapid hepatic N-acetylation and hydroxylation, whereas boronated analogs are more likely to participate in metal-catalyzed reactions .

Physicochemical and Pharmacokinetic Properties

Key Findings :

- Solubility: The borono derivative’s solubility is uncharacterized but predicted to favor polar aprotic solvents (e.g., DMSO) due to its boronic acid moiety. Chloro and amino analogs show higher solubility in ethanol and DMSO, respectively .

- Toxicity: The amino analog poses risks of acute oral toxicity (H302) and skin irritation (H315), whereas the borono compound lacks reported toxicity data, suggesting further safety studies are needed .

Activité Biologique

3-Borono-N-(2,3-dimethylphenyl)benzamide is a boronic acid derivative that has garnered attention for its potential biological activities. This compound features a boron atom attached to a benzene ring and an amide group, which plays a crucial role in its interactions with biological targets. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 269.1 g/mol. The compound's structure can be represented as follows:

- SMILES Notation :

C1=CC=C(C=C1C(=O)N(C2=C(C=CC=C2)B(C3=CC=CC=C3)C)C)C - Isomeric SMILES :

B(C1=CC=CC=C1)(C2=CC=CC=C2)(C(=O)N(C3=CC=C(C=C3)C))

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with enzymes and receptors. The boronic acid moiety allows for specific interactions with biological targets, leading to modulation of enzymatic activity and signaling pathways. This mechanism may result in either inhibition or activation of various cellular processes depending on the context.

Key Biological Activities

- Enzyme Inhibition : The compound has been studied for its role in inhibiting specific enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR). Research indicates that it may reduce NADP and NADPH levels by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR and subsequent effects on cell growth .

- Anticancer Properties : Preliminary studies suggest that this compound exhibits anticancer properties by targeting pathways involved in cell proliferation. Its structural similarity to other known anticancer agents positions it as a potential lead compound for further development .

- Modulation of Biological Pathways : The compound has been shown to influence various biological pathways, which may play a role in therapeutic applications across different diseases, including cancer and metabolic disorders.

Table 1: Summary of Biological Activities

Case Study: Dihydrofolate Reductase Inhibition

A significant study explored the inhibition of DHFR by this compound through its metabolite BAD. This study demonstrated that the compound effectively destabilizes DHFR by impacting NADP/NADPH levels, suggesting a novel approach to downregulating this enzyme as a means to inhibit tumor growth .

Additional Research Insights

Further investigations into the pharmacological profile of this compound have revealed its potential in drug design, particularly in creating targeted therapies for cancer treatment. Its unique structural features contribute to its efficacy in interacting with various biological targets, making it a promising candidate for further research .

Q & A

Q. How to address discrepancies in reported biological activity of borono-benzamides?

- Methodological Answer :

Standardize assays : Use identical cell lines (e.g., HEK293) and inhibitor concentrations.

Control for boronate stability : Preclude hydrolysis by testing in serum-free buffers.

Validate targets : Use CRISPR knockouts to confirm specificity. Publish raw data in repositories like Zenodo for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.